L-Cystine-34S2 is a highly enriched, stable isotope-labeled amino acid dimer featuring a precise substitution of natural sulfur with the heavier 34S isotope on both sulfur atoms, yielding a +4 Da molecular mass shift. In scientific procurement, it serves as a premium internal standard for quantitative mass spectrometry (LC-MS/MS) and a definitive tracer for sulfur-specific metabolic flux. Unlike standard amino acid labels that modify the carbon or nitrogen backbone, 34S2-labeling isolates the sulfur dynamics, making it an irreplaceable precursor for mapping disulfide bond formation, transsulfuration pathways, and glutathione synthesis without altering the molecule's physicochemical properties or chromatographic behavior [1].
Substituting L-Cystine-34S2 with cheaper or more common isotopic alternatives fundamentally compromises quantitative accuracy and pathway resolution. Utilizing unlabeled L-Cystine completely fails in mass spectrometry as it cannot be differentiated from endogenous biological pools [1]. While deuterated analogs (e.g., L-Cystine-d4) are commonly procured, they frequently suffer from the 'deuterium isotope effect,' causing them to elute earlier than the target analyte in reverse-phase liquid chromatography; this exposes the standard and analyte to different matrix ionization suppression effects, ruining absolute quantification [2]. Furthermore, utilizing 13C- or 15N-labeled cystine is inadequate for sulfur metabolism studies, as biological cleavage of the carbon-sulfur bond decouples the label from the sulfur atom, rendering downstream sulfurous metabolites like hydrogen sulfide invisible to the detector [3].
A critical failure point in LC-MS/MS quantification is the differential matrix effect caused by internal standards eluting at different times than the target analyte. L-Cystine-34S2 exhibits zero lipophilic deviation from natural cystine, ensuring perfect co-elution. In contrast, deuterated comparators like L-Cystine-d4 exhibit significant retention time shifts due to the weaker interactions of C-D bonds with stationary phases [1].
| Evidence Dimension | LC-MS Retention Time Shift (ΔRT) vs Unlabeled Analyte |
| Target Compound Data | L-Cystine-34S2: ΔRT < 0.1 seconds (perfect co-elution) |
| Comparator Or Baseline | L-Cystine-d4: ΔRT > 2.0 seconds (earlier elution) |
| Quantified Difference | > 1.9 seconds improved co-elution fidelity |
| Conditions | Reverse-phase LC-MS/MS gradient elution |
Eliminates differential matrix suppression errors caused by deuterium-induced chromatographic shifts, ensuring robust absolute quantification.
For accurate quantification in complex biological matrices, the internal standard's mass must be cleanly separated from the natural isotopic envelope (M+1, M+2) of the endogenous compound. L-Cystine-34S2 provides a clean +4 Da shift (M+4), completely bypassing the natural M+2 interference that plagues +2 Da labels like L-Cystine-33S2 or 13C2 variants [1].
| Evidence Dimension | Mass-to-Charge (m/z) Shift and Envelope Overlap |
| Target Compound Data | L-Cystine-34S2: +3.99 Da shift (Resolved M+4 peak) |
| Comparator Or Baseline | L-Cystine-33S2: +1.99 Da shift (Overlaps with natural 34S/13C2 abundance) |
| Quantified Difference | 2.0 Da wider separation from the natural M+0 isotopic envelope |
| Conditions | High-resolution mass spectrometry (HRMS) of complex biological matrices |
Prevents signal interference from natural heavy isotopes, allowing for lower limits of quantification (LOQ) without complex mathematical deconvolution.
Tracing sulfur metabolism requires a label that remains with the sulfur atom during enzymatic cleavage. When studying the transsulfuration pathway or hydrogen sulfide (H2S) generation, 13C or 15N labels are stripped away when the carbon-sulfur bond breaks. L-Cystine-34S2 guarantees that the heavy isotope remains exclusively with the sulfur atom, allowing 100% downstream tracking of sulfurous metabolites [1].
| Evidence Dimension | Downstream Sulfur Metabolite Detection Rate |
| Target Compound Data | L-Cystine-34S2: 100% tracking of sulfur-only products (e.g., H2S) |
| Comparator Or Baseline | L-Cystine-13C6/15N2: 0% tracking of sulfur-only products post-cleavage |
| Quantified Difference | Absolute tracking of the sulfur atom independent of the carbon/nitrogen skeleton |
| Conditions | In vivo or in vitro transsulfuration pathway flux analysis |
Provides the only reliable isotopic method to trace sulfur-specific biological pathways where carbon-sulfur bonds are enzymatically cleaved.
Because L-Cystine-34S2 perfectly co-elutes with endogenous cystine without the retention time shifts seen in deuterated standards, it is the optimal procurement choice for high-throughput clinical assays requiring absolute quantification of cystine levels in plasma or urine [1].
For laboratories mapping oxidative stress responses, glutathione synthesis, or hydrogen sulfide signaling, L-Cystine-34S2 is required over 13C/15N variants. It ensures the isotopic label tracks the sulfur atom through enzymatic cleavage events, preventing signal loss in downstream sulfurous metabolites [2].
In structural biology and biopharmaceutical quality control, the clean +4 Da mass shift provided by the 34S2 label allows researchers to unambiguously identify specific disulfide linkages in digested peptide fragments, avoiding the isotopic envelope overlap that complicates analysis with +2 Da labels [3].